3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one
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Overview
Description
[1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a phosphonic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Phenoxy Intermediate: This involves the reaction of a trifluoromethyl-substituted phenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Introduction of the Phosphonic Acid Ester Group: The phenoxy intermediate is then reacted with a phosphonic acid ester precursor under controlled conditions to introduce the phosphonic acid ester group.
Final Assembly: The final step involves the coupling of the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-Methyl-2-oxo-3-(3-chloromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester
- [1-Methyl-2-oxo-3-(3-fluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester
- [1-Methyl-2-oxo-3-(3-bromomethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester
Uniqueness
The presence of the trifluoromethyl group in [1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its effectiveness in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H16F3O5P |
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Molecular Weight |
340.23 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one |
InChI |
InChI=1S/C13H16F3O5P/c1-9(22(18,19-2)20-3)12(17)8-21-11-6-4-5-10(7-11)13(14,15)16/h4-7,9H,8H2,1-3H3 |
InChI Key |
TYEZSQGEZMWRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)COC1=CC=CC(=C1)C(F)(F)F)P(=O)(OC)OC |
Origin of Product |
United States |
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